molecular formula C24H26N4O5 B2514563 N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE CAS No. 1116084-25-3

N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE

Cat. No.: B2514563
CAS No.: 1116084-25-3
M. Wt: 450.495
InChI Key: VSBQKZMZBLZMPL-UHFFFAOYSA-N
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Description

The compound N-[(2,4-dimethoxyphenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide features a benzamide core substituted with:

  • A 3-(morpholin-4-yl)pyrazin-2-yloxy group at the para position of the benzamide, contributing to hydrogen bonding and solubility via the morpholine moiety.

While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural motifs align with benzamide derivatives reported in pharmaceutical research, particularly kinase inhibitors or receptor modulators .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-30-20-8-5-18(21(15-20)31-2)16-27-23(29)17-3-6-19(7-4-17)33-24-22(25-9-10-26-24)28-11-13-32-14-12-28/h3-10,15H,11-14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBQKZMZBLZMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2,4-dimethoxybenzylamine with a suitable benzoyl chloride derivative under basic conditions to form the benzamide core. The morpholinyl-pyrazinyl moiety can be introduced through nucleophilic substitution reactions, often using pyrazine derivatives and morpholine .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₅H₂₆N₄O₆ (estimated) ~502.5 (calculated) 2,4-Dimethoxyphenylmethyl, morpholino-pyrazinyloxy High solubility (morpholine), moderate lipophilicity (methoxy groups)
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₁ClN₂O₄ 306.71 Chloro, nitro, methoxy Reactivity (nitro group), potential toxicity concerns
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide C₃₄H₃₃F₃N₈O 656.68 Bipyrimidinylamino, trifluoromethyl, pyrrolidinylmethyl Enhanced binding affinity (trifluoromethyl), stereospecificity (S-configuration)
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-4-nitro-N-2-pyridinylbenzamide C₂₅H₂₇N₅O₄ 461.51 Piperazinyl, nitro, pyridinyl Moderate pKa (6.67), high density (1.277 g/cm³)
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide C₂₆H₂₈Cl₂N₄O 483.44 Dichlorophenylpiperazinyl, pyridinyl Moderate toxicity (IV TDLo: 5 mg/kg in monkeys)

Key Differences and Implications

Solubility and Bioavailability: The morpholino group in the target compound likely improves aqueous solubility compared to analogs with lipophilic groups (e.g., trifluoromethyl in or chloro/nitro in ). The piperazinyl and pyrrolidinyl groups in introduce basic nitrogen atoms, enhancing solubility in acidic environments (e.g., gastric fluid).

Binding Affinity and Selectivity :

  • The pyrazinyloxy moiety in the target compound may engage in π-π stacking or hydrogen bonding, similar to the pyridinyl group in .
  • The trifluoromethyl group in increases electronegativity and binding to hydrophobic pockets, a feature absent in the target compound.

Piperazine-based compounds (e.g., ) show moderate toxicity profiles, suggesting the target compound’s morpholine group may offer a safer alternative .

Biological Activity

N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H24N4O3C_{19}H_{24}N_4O_3 and features a complex structure that includes a dimethoxyphenyl group, a morpholine moiety, and a pyrazinyl unit. The presence of these functional groups suggests potential interactions with biological targets.

This compound has been shown to modulate various signaling pathways involved in cell proliferation and survival. Its mechanism may involve:

  • Inhibition of Protein Kinases : Similar compounds have been reported to inhibit protein kinases, which play crucial roles in cancer cell signaling pathways .
  • Antimicrobial Activity : The pyrazine derivative structure is often associated with antimicrobial properties, potentially making this compound effective against certain bacterial strains .

Anticancer Activity

Research has indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated inhibition of cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

Antimicrobial Efficacy

The compound's potential as an antimicrobial agent was highlighted in studies examining its activity against Mycobacterium tuberculosis. The derivatives showed promising results with low cytotoxicity towards human cells, indicating a favorable therapeutic index .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of benzamide derivatives revealed that certain compounds exhibited high potency against RET kinase activity, which is implicated in various cancers. Compound I-8 was noted for significantly inhibiting cell proliferation driven by both wildtype and mutated RET .
  • Case Study on Antimicrobial Activity : In another investigation focusing on substituted benzamide derivatives, several compounds were synthesized and evaluated for their anti-tubercular activity. Notably, compounds were found to be non-toxic to human embryonic kidney cells while exhibiting significant inhibitory effects on Mycobacterium tuberculosis .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (μM)Target
Compound I-8Structure1.35 - 2.18RET Kinase
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideStructure3.73 - 4.00Mycobacterium tuberculosis

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